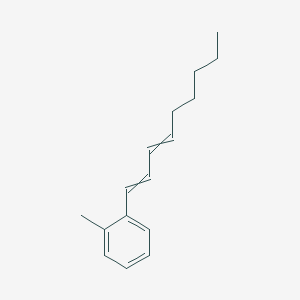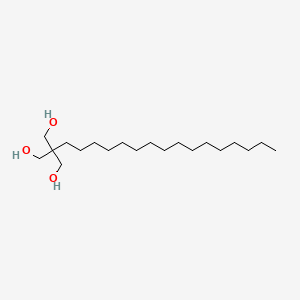
1,3-Bis(ethylsulfanyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(ethylsulfanyl)propan-2-OL is an organic compound with the molecular formula C7H16OS2 It is characterized by the presence of two ethylsulfanyl groups attached to a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(ethylsulfanyl)propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dichloropropan-2-ol with sodium ethylsulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(ethylsulfanyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylsulfide (NaSEt), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioether derivatives
Substitution: Various substituted thioethers
Wissenschaftliche Forschungsanwendungen
1,3-Bis(ethylsulfanyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(ethylsulfanyl)propan-2-OL and its derivatives involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of enzymes involved in the biosynthesis of fungal cell membranes. The compound may also interact with other cellular components, leading to disruption of cellular processes and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties and used in the development of fluconazole analogues.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Exhibits antifungal activity and is used in the synthesis of metal complexes with potential biological applications.
Uniqueness
1,3-Bis(ethylsulfanyl)propan-2-OL is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of sulfur-containing molecules and for exploring new chemical and biological activities.
Eigenschaften
CAS-Nummer |
202525-47-1 |
|---|---|
Molekularformel |
C7H16OS2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
1,3-bis(ethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C7H16OS2/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ARXLDZDVKAODES-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CSCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
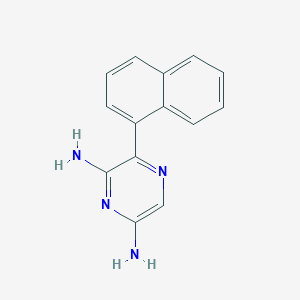
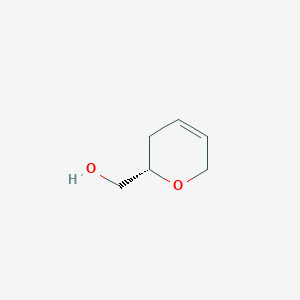
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)

![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
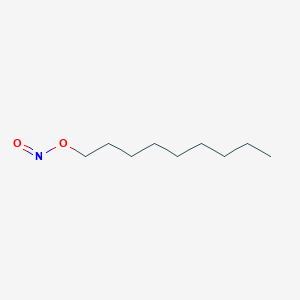

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
